molecular formula C15H18N2O3 B2822271 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one CAS No. 1208701-73-8

6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one

Cat. No.: B2822271
CAS No.: 1208701-73-8
M. Wt: 274.32
InChI Key: OHXMPNUUVXHJJM-UHFFFAOYSA-N
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Description

The compound 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a derivative of the pyridazin-3(2H)-one scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . This specific derivative is offered for research purposes to investigate its potential in key therapeutic areas. Pyridazinone derivatives are extensively studied as vasodilators for the management of cardiovascular diseases (CVDs), which are a leading cause of death globally . Researchers are exploring such compounds for their potential to act as phosphodiesterase (PDE) inhibitors or to target other pathways involved in vascular tone . Concurrently, the pyridazinone core is a recognized pharmacophore in oncology research, with numerous derivatives acting as targeted anticancer agents. These compounds can inhibit key kinases and other molecular targets, such as PARP, DHFR, and B-RAF, to impede cancer cell proliferation . The association between hypertension and increased cancer incidence, a field known as reverse cardio-oncology, makes dual-activity compounds a compelling research avenue . Furthermore, structurally related pyridazinone analogues have demonstrated notable analgesic and anti-inflammatory activities in research models, with some, like Emorfazone, being used clinically . Recent screening efforts have also identified various pyridazinone and related derivatives as potent inhibitors of LPS-induced NF-κB transcriptional activity and IL-6 production, highlighting their potential as tools for studying inflammatory pathways . This compound is intended for use in these advanced research contexts to further explore its specific mechanism of action and therapeutic potential.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-20-13-6-4-12(5-7-13)14-8-9-15(18)17(16-14)10-11-19-2/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXMPNUUVXHJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The ethoxyphenyl and methoxyethyl groups are introduced through substitution reactions. These reactions often involve the use of suitable halogenated precursors and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The ethoxyphenyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogenated precursors, strong bases (e.g., sodium hydride), and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.

Scientific Research Applications

The compound has been investigated for its potential therapeutic applications, particularly in oncology and inflammation. Its biological activity can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

Anticancer Properties

Recent studies indicate that 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one exhibits significant anticancer activity. The following table summarizes findings from various studies regarding its effect on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)25.0Induces apoptosis
MCF-7 (Breast Cancer)15.5Inhibits cell proliferation
HCT116 (Colon Cancer)20.0Causes G1 phase cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in modulating immune responses. It may inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the effectiveness of the compound against various cancer cell lines.
    • Results : Significant inhibition of cell growth was observed in A549 and MCF-7 cell lines, indicating potential for further development as an anticancer drug.
  • Inflammation Modulation Study :
    • Objective : To assess the anti-inflammatory properties of the compound.
    • Results : The compound reduced levels of inflammatory markers in vitro, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Analogues and Substituent Effects

The compound’s key structural features are compared to similar pyridazinones in Table 1.

Compound Name Position 6 Substituent Position 2 Substituent Key Properties/Activities Reference
6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one 4-Ethoxyphenyl 2-Methoxyethyl Hypothetical: Enhanced lipophilicity due to ethoxy/methoxy groups
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 4-Methylphenyl Phenyl Yield: 29.3%; m.p. 306°C; IR peaks for C=O and Ar-H
4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one 4-Butoxyphenylamino Phenyl Agonist activity for formyl peptide receptors
6-Phenyl-4-benzylidene-tetrahydro-pyridazin-3(2H)-one Phenyl Benzylidene (at position 4) Analgesic activity (p<0.001 vs. control)
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones Chloro (position 5) Variable (e.g., alkyl, aryl) Antinociceptive activity

Key Observations :

  • Position 2 Flexibility : The 2-methoxyethyl group may confer greater metabolic stability than phenyl or short alkyl chains due to reduced steric hindrance and enhanced solubility .
Pharmacological Activity Trends
  • Analgesic Activity : 6-Phenyl-4-benzylidene derivatives (e.g., IIIA-IIIC) exhibited significant analgesic effects (p<0.001) in hot-plate tests, though less potent than aspirin . The ethoxy and methoxy groups in the target compound may enhance central nervous system penetration.
  • Antimicrobial Potential: Pyridazinones with methoxy/ethoxy substituents (e.g., 3-methoxybenzyl derivatives) showed moderate activity against bacteria and fungi .
  • Antihypertensive Effects: Triazolyl-pyridazinones demonstrated vasorelaxant activity, suggesting that the target compound’s substituents could modulate cardiovascular targets .
Solubility and Physicochemical Properties
  • 6-Phenyl-pyridazin-3(2H)-one exhibited low solubility in water (<0.1 mg/mL) but improved solubility in ethanol and DMSO .
  • The 2-methoxyethyl group in the target compound may enhance aqueous solubility compared to phenyl or alkyl substituents due to increased polarity.

Biological Activity

6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a member of the pyridazinone family, known for its diverse biological activities. This compound features a pyridazinone core with specific substitutions that enhance its therapeutic potential. Research has focused on its antimicrobial, anti-inflammatory, and anticancer properties, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C15H18N2O3
CAS Number 1208701-73-8
Molecular Weight 274.32 g/mol

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds inhibited the growth of various bacterial strains, suggesting that this compound may possess similar activity. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), in human cell lines stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The compound's anticancer properties have garnered attention, particularly in inhibiting cancer cell proliferation. In vitro assays revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . Further studies are needed to elucidate its efficacy against specific cancer types.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
  • Receptor Interaction : It might interact with specific receptors, modulating cellular signaling and gene expression.
  • DNA Interaction : There is potential for this compound to bind to DNA, affecting transcription and replication processes .

Study on IL-1β Inhibition

A significant study focused on the ability of pyridazinone derivatives to inhibit IL-1β production. Compounds similar to this compound were shown to reduce IL-1β levels in LPS-stimulated HL-60 cells, indicating a promising anti-inflammatory profile .

Anticancer Activity Assessment

In a comparative study, this compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established anticancer agents .

Q & A

Q. What are the established synthetic routes for 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves condensation of 6-(4-ethoxyphenyl)pyridazin-3(2H)-one with 2-methoxyethyl halides or epoxides under basic conditions. For example, sodium ethoxide in ethanol facilitates nucleophilic substitution at the pyridazine ring’s N-2 position . Key factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : 60–80°C minimizes side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to pyridazinone precursor improves yield .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray crystallography confirms bond lengths and dihedral angles (e.g., pyridazine ring planarity and substituent orientations) .
  • Spectroscopy :
  • ¹H/¹³C NMR identifies substituent environments (e.g., ethoxy phenyl protons at δ 1.3–1.5 ppm; methoxyethyl protons at δ 3.2–3.5 ppm) .
  • FT-IR verifies carbonyl stretching (C=O at ~1670 cm⁻¹) .

Q. What are the stability considerations for this compound under various storage conditions?

  • Methodological Answer :
  • Thermal stability : Degrades above 150°C; store at 4°C in inert atmospheres .
  • Light sensitivity : Susceptible to photodegradation; use amber vials .
  • Solvent compatibility : Stable in DMSO or ethanol for >6 months; avoid aqueous buffers (hydrolysis risk) .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Test against phosphodiesterase (PDE) isoforms (pyridazinones are PDE inhibitors ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .
  • ADME profiling : Microsomal stability assays (e.g., human liver microsomes) to assess metabolic liability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst (e.g., K₂CO₃ vs. NaH) to identify optimal parameters .
  • Continuous flow chemistry : Reduces side products via controlled residence times .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-evaluate docking models : Adjust force fields (e.g., AMBER vs. CHARMM) to better reflect ligand-protein flexibility .
  • Validate binding assays : Use SPR (surface plasmon resonance) to measure direct target affinity, excluding off-target effects .
  • Theoretical framework alignment : Cross-reference results with established SAR of pyridazinones (e.g., ethoxy groups enhance PDE4 selectivity ).

Q. What computational strategies predict metabolite formation and toxicity?

  • Methodological Answer :
  • In silico metabolism : Use GLORYx or ADMET Predictor™ to identify likely oxidation sites (e.g., ethoxy → hydroxylation) .
  • Toxicity prediction : Apply QSAR models for hepatotoxicity (e.g., ProTox-II) .
  • MD simulations : Assess metabolite-protein interactions (e.g., CYP3A4 binding) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :
  • Substituent modulation : Replace ethoxy with methoxy/fluoro groups to probe electronic effects on PDE inhibition .
  • Scaffold hopping : Hybridize with triazolo-pyrimidine cores (e.g., from antitumor analogs ).
  • Bioisosteres : Substitute methoxyethyl with morpholine to enhance solubility .

Q. What advanced spectroscopic techniques elucidate tautomeric or conformational dynamics?

  • Methodological Answer :
  • Dynamic NMR : Detect keto-enol tautomerism in DMSO-d₆ .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O bonds) in crystal packing .
  • Time-resolved fluorescence : Study solvent-induced conformational changes .

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